Ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate
Description
Properties
Molecular Formula |
C7H6F6O3 |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
(2,2,2-trifluoroacetyl) 2-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C7H6F6O3/c1-2-3(6(8,9)10)4(14)16-5(15)7(11,12)13/h3H,2H2,1H3 |
InChI Key |
VYCQWJKAHIIESK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic acid with ethanol in the presence of a strong acidic catalyst, such as hydrochloric acid. The reaction is typically carried out at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The trifluoroacetyl group can be replaced by nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted trifluoroacetyl derivatives.
Reduction: Formation of trifluoroalcohols or trifluoroamines.
Oxidation: Formation of trifluoroacetic acid derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of Fluorinated Compounds
Ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate is utilized as a precursor in the synthesis of various fluorinated pharmaceuticals. The trifluoroacetyl group enhances the lipophilicity and metabolic stability of drug candidates. For instance, it has been employed in the synthesis of novel anti-cancer agents where fluorination plays a crucial role in improving bioavailability and efficacy .
1.2 Enantioselective Synthesis
The compound has been explored for its potential in enantioselective synthesis. Research indicates that derivatives of this compound can be used to enhance the selectivity in chiral separations during gas chromatography, demonstrating its utility in resolving enantiomers of amino acids and other biologically active molecules .
Agrochemical Applications
2.1 Development of Pesticides
Fluorinated compounds are known for their enhanced biological activity and stability. This compound has been investigated as a building block for the development of new agrochemicals. Its incorporation into pesticide formulations has shown promise in improving efficacy against pests while reducing environmental impact due to its targeted action .
Materials Science Applications
3.1 Polymer Chemistry
In materials science, this compound is used in the synthesis of fluorinated polymers. These polymers exhibit superior thermal stability and chemical resistance compared to their non-fluorinated counterparts. The compound serves as a monomer or modifier to enhance properties such as hydrophobicity and mechanical strength in polymer matrices .
Case Study: Synthesis of Fluorinated Heterocycles
A study demonstrated the use of this compound in synthesizing fluorinated heterocycles through [3+2] cycloaddition reactions. The resulting products showed significant biological activity against various cancer cell lines, highlighting the compound's potential in drug development .
Case Study: Agrochemical Efficacy
Research conducted on the application of this compound-based pesticides indicated a marked increase in efficacy against common agricultural pests compared to traditional formulations. Field trials demonstrated a reduction in pest populations by over 50%, showcasing the compound's effectiveness as an agrochemical agent .
Data Tables
| Application Area | Specific Use Case | Outcome/Findings |
|---|---|---|
| Pharmaceuticals | Synthesis of anti-cancer agents | Improved bioavailability and efficacy |
| Enantioselective Synthesis | Chiral separations using gas chromatography | Enhanced selectivity for amino acids |
| Agrochemicals | Development of new pesticides | Over 50% reduction in pest populations |
| Materials Science | Synthesis of fluorinated polymers | Enhanced thermal stability and chemical resistance |
Mechanism of Action
The mechanism of action of ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate involves its ability to act as an electrophile in various chemical reactions. The trifluoroacetyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in organic synthesis to introduce trifluoroacetyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Trifluoropropanoate Derivatives with Aromatic Substitutions
Several fluorinated propanoate esters feature aromatic substituents, altering their reactivity and applications:
- Ethyl 3-(3,5-Difluorophenyl)-3-oxopropanoate (CAS L035912): Used as a pharmaceutical intermediate, this compound enables diverse chemical modifications due to its difluorophenyl group. It is prized for synthesizing bioactive molecules in drug discovery .
- Ethyl 3-(2-Fluorophenyl)-3-oxopropanoate (NSC 166423): A precursor for β-oxo-fluorobenzenepropanoic acid derivatives, this compound is employed in medicinal chemistry for its stability and reactivity with nucleophiles .
Key Differences: Unlike ethyl 3,3,3-trifluoropropanoate, aromatic-substituted analogues are tailored for pharmaceutical applications rather than electrolyte systems or cyclization reactions. Their aromatic rings introduce π-π stacking interactions, affecting solubility and reaction pathways.
Phosphorylated and Modified Trifluoropropanoates
- Ethyl 2-diethoxyphosphoryloxy-3,3,3-trifluoropropanoate (CAS 256332-85-1): This compound features a phosphoryloxy group, enhancing its utility in organophosphorus chemistry and as a ligand in catalysis .
- Benzyl 2-((4-bromophenyl)amino)-3,3,3-trifluoropropanoate (4f): A diazo derivative used in biocatalytic asymmetric synthesis, demonstrating the versatility of trifluoropropanoates in generating chiral centers .
Key Differences: Phosphorylated derivatives expand reactivity toward nucleophilic substitutions, while amino-substituted variants enable enantioselective transformations, distinguishing them from the parent ethyl trifluoropropanoate.
Fluorinated Esters with Variable Fluorine Content
The number and position of fluorine atoms critically influence properties:
- Ethyl 2-monofluoropropionate (mFEP): With one fluorine atom (ε = 1.87), it exhibits higher permittivity but is less compatible with lithium-metal anodes due to excessive solvation .
- Ethyl pentafluoropropionate (pFEP) : Five fluorine atoms reduce permittivity (ε < 1.7), rendering it ineffective for electrolyte formulations .
- Ethyl 3,3,3-trifluoropropanoate (tFEP): Balances permittivity (ε = 1.79) and ionic conductivity, making it ideal for lithium-metal battery electrolytes .
Key Insight: Trifluoropropanoates occupy a "Goldilocks zone" in fluorinated esters, optimizing electrochemical stability and synthetic utility compared to under- or over-fluorinated analogues.
Data Tables
Table 1: Physical and Functional Properties of Selected Fluorinated Esters
Table 2: Reactivity Comparison
Biological Activity
Ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate is a fluorinated compound that has garnered attention in various fields, including medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis, potential applications, and relevant case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group that significantly influences its reactivity and biological interactions. The molecular formula is , and it has unique properties due to the presence of multiple fluorine atoms which enhance lipophilicity and metabolic stability.
Synthesis
The synthesis of this compound typically involves the reaction of 3,3,3-trifluoropropanoic acid with ethyl trifluoroacetate under acidic conditions. This reaction can yield high purity products suitable for further biological evaluation.
Fluorinated compounds like this compound often exhibit unique mechanisms of action due to their structural characteristics. Research indicates that such compounds can interact with various biological targets:
- Enzyme Inhibition : Fluorinated compounds can inhibit key metabolic enzymes by mimicking natural substrates. For instance, studies have shown that related fluorinated metabolites can disrupt the citric acid cycle by inhibiting aconitase and citrate synthase .
- Antimicrobial Properties : Some fluorinated compounds have demonstrated antimicrobial activity. For example, related compounds have been noted for their ability to inhibit bacterial growth through interference with cell membrane integrity and function .
Toxicity Profile
The toxicity of this compound is an important consideration. While fluorinated compounds can be beneficial in therapeutic contexts, they may also pose risks due to their potential to accumulate in biological systems. Studies indicate that excessive exposure can lead to metabolic disturbances and toxicity in mammalian systems .
Case Studies
- Antimicrobial Activity Assessment : A study evaluated the antimicrobial efficacy of various fluorinated esters against common pathogens. This compound was tested alongside other fluorinated compounds. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting potential as an antimicrobial agent .
- Metabolic Impact Studies : Another investigation focused on the metabolic effects of fluorinated compounds in rat models. This compound was administered to assess its impact on liver enzymes and metabolic pathways. Findings revealed alterations in enzyme activity consistent with disruptions in normal metabolic processes .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate in academic research?
- Methodology : The compound can be synthesized via a two-step process:
Esterification : React 3,3,3-trifluoropropanoic acid with ethanol in the presence of a coupling agent (e.g., H₂SO₄ or DCC) to form ethyl 3,3,3-trifluoropropanoate .
Acylation : Treat the ester with trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride under anhydrous conditions to introduce the O-trifluoroacetyl group. Optimize reaction conditions (e.g., temperature, solvent) to achieve high yields (>80%) .
- Key Considerations : Monitor reaction progress via TLC or GC-MS to confirm intermediate formation.
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹⁹F NMR to confirm the presence of trifluoromethyl (-CF₃) and trifluoroacetyl (-COCF₃) groups. For example, ¹⁹F NMR typically shows distinct peaks at δ -70 to -75 ppm (CF₃) and -80 to -85 ppm (COCF₃) .
- HRMS (High-Resolution Mass Spectrometry) : Verify molecular weight (C₇H₆F₆O₃, expected [M+H]+ = 264.02) .
- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1750 cm⁻¹ and C-F stretches at 1100-1300 cm⁻¹ .
Q. What are the critical storage and handling precautions for this compound?
- Storage : Store in a refrigerator (2–8°C) under inert gas (N₂/Ar) to prevent hydrolysis of the trifluoroacetyl group. Use amber glass vials to avoid light-induced degradation .
- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid exposure to moisture or strong bases, which may hydrolyze the ester or acyl groups .
Advanced Research Questions
Q. How does the trifluoroacetyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The electron-withdrawing trifluoroacetyl group enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attack. For example, in defluorinative reactions with S- or N-nucleophiles, Cs₂CO₃ promotes selective C-F bond cleavage, yielding functionalized intermediates (e.g., thiol adducts) .
- Experimental Design : Use DFT calculations to model transition states and optimize reaction conditions (e.g., solvent polarity, base strength) for regioselectivity .
Q. What catalytic strategies enable the use of this compound in synthesizing fluorinated heterocycles?
- Case Study : Rh(III)-catalyzed [4+2] annulation with N-sulfonylarylamides produces 1,3,4-functionalized isoquinolines. The reaction involves C-H activation, carbenoid insertion, and dual C-F bond cleavage .
- Optimization : Screen ligands (e.g., Cp*RhCl₂) and additives (AgSbF₆) to enhance catalytic efficiency. Monitor defluorination using ¹⁹F NMR .
Q. How can contradictions in reported reaction yields be resolved for defluorinative transformations?
- Data Analysis :
- Variable Control : Ensure consistent substrate purity (≥95% by HPLC) and anhydrous conditions .
- Contradictory Results : For example, NaHMDS may yield lower defluorination (37%) compared to Cs₂CO₃ (85%) due to differences in base strength. Replicate experiments with controlled stoichiometry and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
